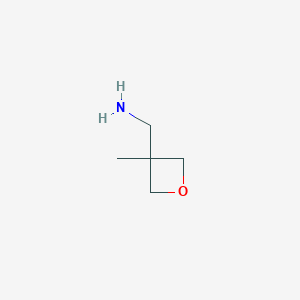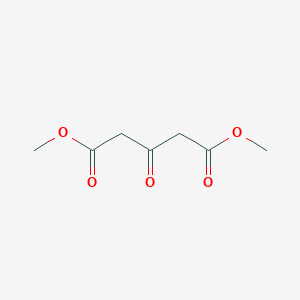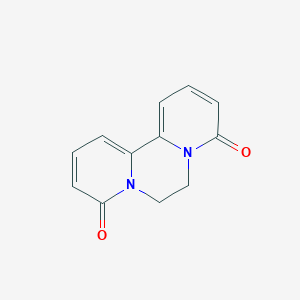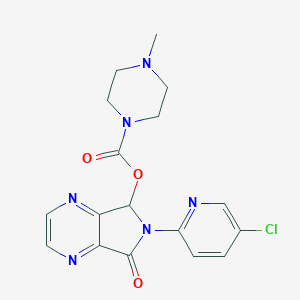
3,5-ジブロモスチレン
概要
説明
3,5-Dibromostyrene: is an organic compound with the molecular formula C8H6Br2 . It is a derivative of styrene, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
科学的研究の応用
3,5-Dibromostyrene has several applications in scientific research:
Material Science: Used in the synthesis of flame-retardant polymers and grafted latexes .
Organic Synthesis: Serves as a building block for the synthesis of bisphosphane ligands and phenanthroline-based macrocycles .
Proteomics Research: Utilized as a biochemical reagent in proteomics studies.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dibromostyrene can be synthesized through various methods. One common method involves the vicinal dibromination of styrene derivatives using N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) . This method is highly chemo- and diastereoselective, making it suitable for producing 3,5-dibromostyrene with high purity.
Industrial Production Methods: In industrial settings, 3,5-dibromostyrene is often produced through the dehydrobromination of 2-bromoethyl dibromobenzene in an aqueous alcoholic alkali medium, using a phase transfer catalyst . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 3,5-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like or .
Polymerization: It can undergo polymerization to form polystyrene derivatives with flame-retardant properties.
Coupling Reactions: It can participate in to form complex organic molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): and for dibromination.
Grignard reagents: and for substitution reactions.
Palladium catalysts: for coupling reactions.
Major Products:
Substituted styrenes: with various functional groups.
Polystyrene derivatives: with enhanced properties.
Complex organic molecules: through coupling reactions.
作用機序
The mechanism of action of 3,5-dibromostyrene involves its ability to undergo substitution and coupling reactions due to the presence of bromine atoms. These reactions enable the formation of various complex organic molecules, which can interact with different molecular targets and pathways in biological systems. The exact molecular targets and pathways depend on the specific application and the nature of the substituted products.
類似化合物との比較
4-Bromostyrene: A mono-brominated derivative of styrene, used in similar applications but with different reactivity.
1,3,5-Tribromobenzene: A tri-brominated benzene derivative, used in the synthesis of more complex organic molecules.
Uniqueness of 3,5-Dibromostyrene: 3,5-Dibromostyrene is unique due to its dibrominated structure , which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of flame-retardant materials and complex organic molecules.
特性
IUPAC Name |
1,3-dibromo-5-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDEAXLQUVPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595612 | |
| Record name | 1,3-Dibromo-5-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120359-56-0 | |
| Record name | 3,5-Dibromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-5-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














